2,4-Pentanedione, 3-vanillyl-
CAS No.: 30881-23-3
Cat. No.: VC19662347
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30881-23-3 |
---|---|
Molecular Formula | C13H16O4 |
Molecular Weight | 236.26 g/mol |
IUPAC Name | 3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione |
Standard InChI | InChI=1S/C13H16O4/c1-8(14)11(9(2)15)6-10-4-5-12(16)13(7-10)17-3/h4-5,7,11,16H,6H2,1-3H3 |
Standard InChI Key | IFGDRUTWCITGHG-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(CC1=CC(=C(C=C1)O)OC)C(=O)C |
Introduction
Chemical Identification and Structural Analysis
Molecular Identity
2,4-Pentanedione, 3-vanillyl- is systematically named 3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione, reflecting its IUPAC nomenclature . Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol . The compound integrates a vanillyl group (4-hydroxy-3-methoxyphenyl) attached to the central carbon of a pentanedione scaffold, as illustrated in its canonical SMILES representation: CC(=O)C(CC1=CC(=C(C=C1)O)OC)C(=O)C .
Structural Features
The vanillyl group confers aromaticity and polarity, while the diketone functionality enhances reactivity. Key structural elements include:
-
Hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring, facilitating hydrogen bonding and solubility in polar solvents.
-
Two ketone groups at positions 2 and 4 of the pentanedione chain, enabling nucleophilic additions and coordination chemistry.
Physicochemical Properties
Experimental data from safety sheets and chemical databases reveal the following characteristics :
Property | Value |
---|---|
Boiling Point | 375.6°C (760 mmHg) |
Flash Point | 139.9°C |
Density | 1.15 g/cm³ |
Molecular Weight | 236.26 g/mol |
Partition Coefficient | Not available |
Vapor Pressure | Not available |
The high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding and dipole-dipole interactions. The density exceeding 1 g/cm³ aligns with its aromatic and oxygen-rich structure.
Synthesis and Production
General Synthetic Routes
While specific industrial protocols are proprietary, the compound can theoretically be synthesized via condensation reactions between vanillin derivatives and acetylacetone. A plausible pathway involves:
-
Protection of the phenolic -OH group in vanillin to prevent undesired side reactions.
-
Alkylation of acetylacetone with the protected vanillyl intermediate under basic conditions.
-
Deprotection to yield the final product.
Industrial-Scale Manufacturing
Large-scale production likely employs batch reactors with controlled temperature (50–100°C) and pH (8–10) to optimize yield . Post-synthesis purification methods such as distillation or recrystallization ensure high purity, critical for industrial applications.
Reactivity and Chemical Behavior
Functional Group Reactivity
-
Ketone Groups: Susceptible to nucleophilic attacks, enabling the formation of enolates or Schiff bases.
-
Phenolic -OH Group: Participates in acid-base reactions and oxidative coupling.
-
Methoxy Group: Electron-donating effect stabilizes the aromatic ring but limits electrophilic substitution.
Predicted Reactions
-
Oxidation: The diketone moiety may undergo oxidation to form carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).
-
Reduction: Sodium borohydride (NaBH₄) could reduce ketones to secondary alcohols, altering solubility and bioactivity.
-
Substitution: Halogenation at the α-position of diketones is feasible using reagents like bromine (Br₂).
Industrial and Research Applications
Current Uses
Documented applications include :
-
Industrial Intermediate: Utilized in synthesizing pharmaceuticals and specialty chemicals.
-
Analytical Reagent: Potential use in chromatography due to its UV-active aromatic system.
Theoretical Applications
-
Antioxidant Research: The vanillyl group’s radical-scavenging capacity suggests utility in mitigating oxidative stress, though in-vivo studies are absent.
-
Coordination Chemistry: The β-diketone structure could act as a bidentate ligand for metal ions (e.g., Cu²⁺, Fe³⁺).
Parameter | Guidance |
---|---|
Storage | Cool, dry, ventilated area |
Incompatibilities | Strong oxidizers, acids |
Personal Protection | Gloves, goggles, lab coat |
Emergency Measures
-
Spill Management: Absorb with inert material (sand, vermiculite) and dispose of as hazardous waste.
-
Exposure Response: Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists.
Regulatory and Environmental Considerations
Environmental Impact
-
Biodegradability: Unlikely to persist due to hydrolyzable ester and ketone groups.
-
Bioaccumulation: Low risk predicted (log P unavailable but polarity suggests limited lipid solubility).
Future Research Directions
-
Biological Activity Studies: In-vitro assays to validate antioxidant and anti-inflammatory potential.
-
Process Optimization: Development of continuous-flow synthesis to enhance yield and sustainability.
-
Material Science Applications: Exploration as a monomer for thermally stable polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume